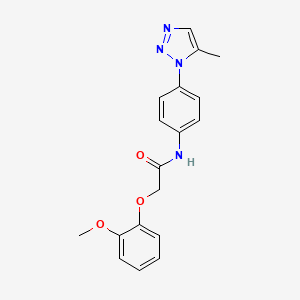
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide, also known as MPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer cells, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In Alzheimer's disease, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In Alzheimer's disease, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells and exhibit antimicrobial activity. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit low toxicity in various cell lines. However, one limitation of using 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide research. One potential area of research is the development of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide in humans.
Synthesemethoden
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with 2-chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 4-(5-methyl-1H-1,2,3-triazol-1-yl)aniline to yield 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been studied for its potential applications in various fields, including cancer research, Alzheimer's disease, and antimicrobial activity. In cancer research, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been studied for its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. Additionally, 2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been shown to exhibit antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13-11-19-21-22(13)15-9-7-14(8-10-15)20-18(23)12-25-17-6-4-3-5-16(17)24-2/h3-11H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNEGCQINWOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


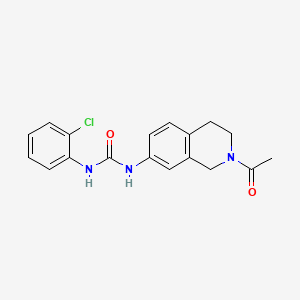

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2641030.png)
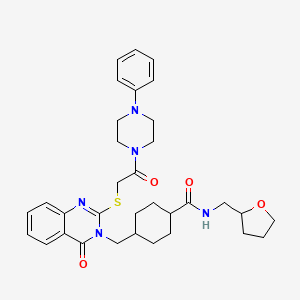
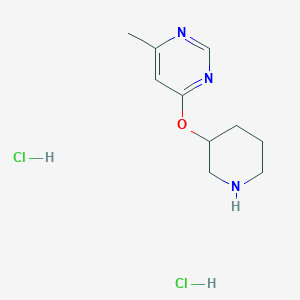
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2641035.png)
![3,4,5-triethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2641038.png)
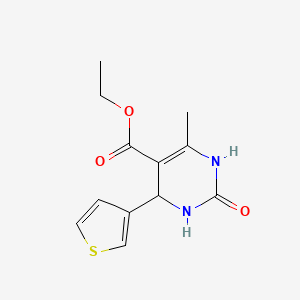
![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2641043.png)
![2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine](/img/structure/B2641044.png)
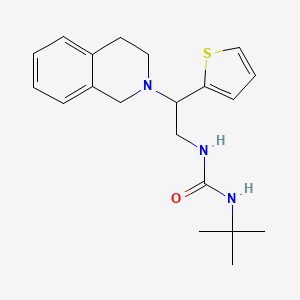
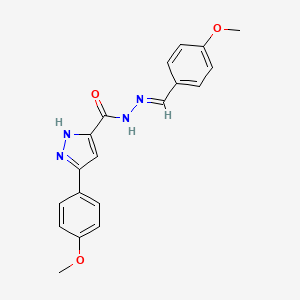
![2-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2641048.png)